2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(difluoromethoxy)phenylacetonitrile using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of 2,4-Dichloro-3-(difluoromethoxy)phenylacetamines.
Oxidation: Formation of 2,4-Dichloro-3-(difluoromethoxy)benzoic acids.
Scientific Research Applications
2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-(trifluoromethoxy)phenylacetonitrile
- 2,4-Dichloro-3-(methoxy)phenylacetonitrile
- 2,4-Dichloro-3-(ethoxy)phenylacetonitrile
Uniqueness
2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-2-1-5(3-4-14)7(11)8(6)15-9(12)13/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPTOOETCAJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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